(2-Chloro-4-nitrophenyl)phenylacetonitrile
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Overview
Description
(2-Chloro-4-nitrophenyl)phenylacetonitrile is an organic compound with the molecular formula C14H9ClN2O2 It is characterized by the presence of a chloro and nitro group attached to a phenyl ring, which is further connected to a phenylacetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-nitrophenyl)phenylacetonitrile typically involves the reaction of 2-chloro-4-nitrobenzyl chloride with phenylacetonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-4-nitrophenyl)phenylacetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The phenylacetonitrile moiety can be oxidized to corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in DMF.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Nucleophilic Substitution: Substituted phenylacetonitriles.
Reduction: (2-Chloro-4-aminophenyl)phenylacetonitrile.
Oxidation: Corresponding carboxylic acids.
Scientific Research Applications
(2-Chloro-4-nitrophenyl)phenylacetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals
Mechanism of Action
The mechanism of action of (2-Chloro-4-nitrophenyl)phenylacetonitrile involves its interaction with specific molecular targets. For instance, in biochemical assays, it may act as a substrate for enzymes, undergoing specific transformations that can be monitored spectroscopically. The presence of electron-withdrawing groups like chloro and nitro enhances its reactivity towards nucleophiles and electrophiles .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-nitrophenol
- 2-Chloro-5-nitrophenol
- 4-Chloro-2-nitrophenol
- 2,6-Dichloro-4-nitrophenol
Uniqueness
(2-Chloro-4-nitrophenyl)phenylacetonitrile is unique due to its combination of a phenylacetonitrile moiety with chloro and nitro substituents, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific applications .
Properties
CAS No. |
83783-67-9 |
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Molecular Formula |
C14H9ClN2O2 |
Molecular Weight |
272.68 g/mol |
IUPAC Name |
2-(2-chloro-4-nitrophenyl)-2-phenylacetonitrile |
InChI |
InChI=1S/C14H9ClN2O2/c15-14-8-11(17(18)19)6-7-12(14)13(9-16)10-4-2-1-3-5-10/h1-8,13H |
InChI Key |
UGUGQRBDGGRJER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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